molecular formula C18H18ClN3O B3025676 2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine

2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine

Cat. No.: B3025676
M. Wt: 335.9 g/mol
InChI Key: XJGVXQDUIWGIRW-JNJBWJDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

Tropenziline bromide has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: Its antispasmodic properties make it useful in studying muscle contractions and related biological processes.

    Medicine: Tropenziline bromide is investigated for its potential therapeutic effects in treating spasms and other related conditions.

    Industry: It may be used in the production of pharmaceuticals and other chemical products

Mechanism of Action

Target of Action

The primary target of 2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine is the norepinephrine transporter . This compound acts as a tricyclic norepinephrine uptake inhibitor , which means it blocks the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft.

Mode of Action

This compound interacts with its target by binding to the norepinephrine transporter, thereby inhibiting the reuptake of norepinephrine . This results in an increased concentration of norepinephrine in the synaptic cleft, which can enhance the signal transmission of norepinephrine.

Preparation Methods

The synthesis of tropenziline bromide involves several steps. One common method includes the reaction of tropenziline with hydrobromic acid. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles, optimizing for large-scale production and cost-effectiveness.

Chemical Reactions Analysis

Tropenziline bromide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Tropenziline bromide can be compared with other antispasmodic compounds such as atropine and N-butyl hyoscine bromide. While atropine is more potent, tropenziline bromide offers a unique profile with specific effects on the hepatic artery . Similar compounds include:

  • Atropine
  • N-butyl hyoscine bromide
  • Homatropine These compounds share similar antispasmodic properties but differ in their potency, target specificity, and side effect profiles .

Properties

IUPAC Name

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3/i8D2,9D2,10D2,11D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGVXQDUIWGIRW-JNJBWJDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine
Reactant of Route 2
Reactant of Route 2
2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine
Reactant of Route 3
Reactant of Route 3
2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine
Reactant of Route 4
Reactant of Route 4
2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine
Reactant of Route 5
2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine
Reactant of Route 6
2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine

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